molecular formula C23H22ClN3O2S B2462963 N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-43-6

N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2462963
CAS RN: 898424-43-6
M. Wt: 439.96
InChI Key: DTAPGFVVFHYJLZ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and its related compounds have been studied for their role in the allosteric modulation of cannabinoid type 1 receptor (CB1). These compounds exhibit varying binding affinities and cooperativity factors, affecting the receptor's activity in different ways (Khurana et al., 2014).

Serotonin Receptor Agonist Properties

Compounds similar to N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide have been synthesized and tested for their binding affinities to various serotonin receptors. These compounds display agonist activity at the 5-HT1D receptors, demonstrating a preference for the 5-HT1D alpha vs the 5-HT1D beta receptors (Barf et al., 1996).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to the compound , have shown potent inhibitory potential against urease enzyme. This suggests potential therapeutic applications in drug designing programs (Nazir et al., 2018).

Anti-Tumor Activity

Bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to the chemical structure of the compound , have been evaluated for their anti-tumor activities. These compounds have shown promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating potential in cancer treatment (Gomha et al., 2016).

Copper-Catalyzed Coupling Reactions

Compounds with structural similarities have been used in copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides. This demonstrates the chemical utility of such compounds in complex organic synthesis (De et al., 2017).

Antimalarial Activity

Derivatives similar to N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide have been synthesized and evaluated for their antimalarial activity. These studies contribute to the understanding of quantitative structure-activity relationships in the development of antimalarial drugs (Werbel et al., 1986).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-15-8-9-17(24)13-18(15)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPGFVVFHYJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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